2-(2-Chlorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

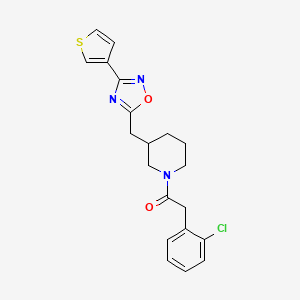

This compound features a hybrid structure combining a 2-chlorophenyl group, a piperidine ring, and a 1,2,4-oxadiazole moiety substituted with thiophen-3-yl (Figure 1). The 1,2,4-oxadiazole-thiophene subunit is a hallmark of bioactive molecules, often contributing to electronic effects and hydrogen-bonding capabilities.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c21-17-6-2-1-5-15(17)11-19(25)24-8-3-4-14(12-24)10-18-22-20(23-26-18)16-7-9-27-13-16/h1-2,5-7,9,13-14H,3-4,8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWBTEXHWXTMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2-Chlorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel synthetic derivative featuring a complex structure that combines a chlorophenyl group, a thiophene moiety, and an oxadiazole ring. This compound has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 305.82 g/mol. The structure includes:

- A chlorophenyl group which may enhance lipophilicity and biological activity.

- A piperidine ring that is often associated with various pharmacological effects.

- A 1,2,4-oxadiazole ring known for diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities including:

- Anticancer

- Antimicrobial

- Antiparasitic

- Anti-inflammatory

The specific biological activities of this compound have not been extensively documented; however, its structural components suggest significant potential.

Anticancer Activity

Studies on similar oxadiazole derivatives show promising anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 0.63 µM to 92.4 µM depending on the specific derivative and its modifications .

Antimicrobial Activity

The presence of the thiophene and oxadiazole rings suggests potential antimicrobial properties. Research has shown that oxadiazole derivatives can inhibit bacterial strains effectively. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success .

Case Studies and Research Findings

- Oxadiazole Derivatives : A study highlighted that compounds containing the oxadiazole ring displayed significant inhibitory activity against various targets including human deacetylases and carbonic anhydrases .

- Piperidine Moiety : Piperidine-containing compounds have been associated with various therapeutic effects including analgesic and anti-inflammatory actions . The incorporation of piperidine in our target compound may confer similar benefits.

- Synthesis and Evaluation : In a study by Dhumal et al., novel derivatives combining oxadiazole with other heterocycles showed strong antitubercular activity against Mycobacterium bovis BCG . This suggests that our compound could be explored for similar antimicrobial efficacy.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Oxadiazole | Anticancer | 0.63 |

| Compound B | Oxadiazole + Piperidine | Antimicrobial | 21.25 |

| Compound C | Thiophene + Oxadiazole | Antitubercular | 8.5 |

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of thiophene into the structure may enhance these effects due to its electron-rich nature.

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. Compounds similar to 2-(2-Chlorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers . The mechanism often involves apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The piperidine component is associated with neuropharmacological activity. Compounds with similar structures have been investigated for their potential as anxiolytics or antidepressants. The interaction of this compound with neurotransmitter systems could provide insights into new treatments for psychiatric disorders.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has shown that compounds containing thiophene can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Sensors

The sensitivity of thiophene-based compounds to environmental changes has led to their use in sensor technology. The incorporation of this compound into sensor devices can enhance detection capabilities for various analytes due to its electronic properties.

Antimicrobial Efficacy Study

A study published in MDPI demonstrated that oxadiazole derivatives exhibited potent antibacterial activity against resistant strains of Mycobacterium tuberculosis. The study emphasized the importance of structural modifications on the biological activity of these compounds .

Anticancer Activity Assessment

In a comprehensive evaluation of novel oxadiazole derivatives against cancer cell lines, researchers found that specific substitutions on the oxadiazole ring significantly increased cytotoxicity. The most potent derivatives were further analyzed for their mechanisms of action, revealing pathways related to apoptosis .

Neuropharmacological Investigation

A recent investigation into the neuropharmacological effects of piperidine-containing compounds indicated potential anxiolytic effects in animal models. This study suggests that further exploration into the structure-activity relationship could yield promising candidates for anxiety disorders .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Features and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological relevance. Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds

Key Observations:

- Heterocycle Positional Isomerism : The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazole in compound , which may alter π-π stacking and hydrogen-bonding interactions in target binding .

- Piperidine vs. Non-Cyclic Amines: The piperidine ring in the target compound likely enhances solubility compared to linear amines in analogs like 7a .

Inferred Pharmacological Properties

While direct bioactivity data for the target compound is unavailable, structural parallels suggest:

- 1,2,4-Oxadiazole Advantage : Compared to pyrazole (7a) or triazole analogs, the 1,2,4-oxadiazole’s electron-deficient nature may improve metabolic stability and target affinity.

- Chlorophenyl vs. Nitrophenyl/Iodophenyl : The 2-chlorophenyl group balances lipophilicity and steric effects better than bulkier iodophenyl or polar nitrophenyl groups in other analogs .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring followed by piperidine coupling. Key steps include:

- Condensation : Reacting thiophene-3-carboxylic acid derivatives with hydroxylamine to form the oxadiazole core .

- Cyclization : Using catalysts like phosphorus pentasulfide (P₄S₁₀) to stabilize intermediates .

- Coupling : Linking the oxadiazole-piperidine moiety to the chlorophenyl ethanone group via nucleophilic substitution or amidation .

Optimization Strategies : - Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

- Temperature control (60–80°C for cyclization; room temperature for coupling) .

- Catalysts: Use of triethylamine or DMAP to accelerate reaction rates .

Table 1 : Comparison of Synthetic Approaches

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Oxadiazole formation | Ethanol | P₄S₁₀ | 65–70 | |

| Piperidine coupling | DCM | Triethylamine | 80–85 | |

| Final purification | Ethanol/Water | – | 95% purity |

Q. Which analytical techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the thiophene, oxadiazole, and piperidine groups. Aromatic protons (δ 7.2–8.1 ppm) and piperidine methylene (δ 2.5–3.5 ppm) are diagnostic .

- X-ray Crystallography : Resolves spatial arrangement, especially for the oxadiazole-piperidine junction (bond angles: 120° for oxadiazole) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 414.2) .

Q. How should initial biological activity assays be designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors associated with the oxadiazole and thiophene motifs (e.g., kinase inhibition, GPCR modulation) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATPase assays) with IC₅₀ calculations .

- Cell Viability : MTT assays on cancer lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Controls : Include structurally related analogs to assess SAR .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Susceptible to hydrolysis in aqueous media (t₁/₂ < 24 hrs at pH 7.4). Store in anhydrous DMSO at –20°C .

- Degradation Monitoring : Use HPLC to detect hydrolyzed byproducts (e.g., free thiophene-carboxylic acid) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Impurities >5% skew IC₅₀ values. Re-purify via column chromatography (silica gel, hexane/EtOAc) .

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) .

- Structural Confounders : Compare with analogs lacking the chlorophenyl group to isolate pharmacophores .

Q. What computational approaches predict target interactions for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinases). Focus on oxadiazole-thiophene π-π stacking .

- MD Simulations : Assess binding stability (20 ns runs, GROMACS) for residues within 4 Å of the chlorophenyl group .

- QSAR Models : Train on analogs with known IC₅₀ values (R² >0.8) to predict bioactivity .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Methodological Answer :

- Analog Synthesis : Modify the thiophene (e.g., 2- vs. 3-substitution) or piperidine (N-methylation) .

- Activity Profiling : Test analogs against a panel of 10+ targets (kinases, GPCRs) .

Table 2 : SAR Trends for Key Modifications

| Modification | Activity Change (vs. Parent) | Reference |

|---|---|---|

| Thiophene → Furan | 10-fold ↓ in kinase inhibition | |

| Piperidine → Azepane | Improved solubility, 2-fold ↓ potency |

Q. What strategies identify metabolites and degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.